

Technical Guide: Spectroscopic Characterization of 6-Bromo-5-chloropicolinic Acid

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Compound of Interest

Compound Name: 6-Bromo-5-chloropicolinic acid

CAS No.: 1214328-42-3

Cat. No.: B595903

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Executive Summary

6-Bromo-5-chloropicolinic acid is a critical halogenated pyridine building block, primarily utilized in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical scaffolds.[1] Its structural uniqueness lies in the 2,5,6-substitution pattern, offering orthogonal reactivity: the C2-carboxylic acid allows for esterification/amidation, while the C5-chloride and C6-bromide provide differentiated sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

This guide provides a rigorous analytical framework for identifying and quantifying this intermediate, focusing on distinguishing it from common regioisomers (e.g., 5-bromo-6-chloropicolinic acid) using high-resolution NMR and Mass Spectrometry.

Structural Analysis & Theoretical Framework

Molecular Geometry & Numbering

The molecule consists of a pyridine ring substituted at three positions. Correct IUPAC numbering is essential for spectral assignment:

- Position 1: Nitrogen (N)[2]
- Position 2: Carboxylic Acid (-COOH)

- Position 5: Chlorine (-Cl)^{[2][3][4]}
- Position 6: Bromine (-Br)^{[2][3][4][5][6][7][8]}

This leaves protons at Position 3 and Position 4, which are ortho to each other.

Electronic Effects on Chemical Shifts

- Inductive Effects: The electron-withdrawing nature of the N-heterocycle, combined with the -COOH (C2) and Halogens (C5, C6), significantly deshields the ring protons.
- Spin-Spin Coupling: The H3 and H4 protons form an AB system (or AX depending on the field strength) with a characteristic ortho-coupling constant () of approximately 8.0 – 8.5 Hz.

Spectroscopic Data Profile

Mass Spectrometry (MS) - Isotope Signature

The most diagnostic feature of this molecule is the isotopic pattern generated by the presence of one Bromine (

) and one Chlorine (

).

Calculated Isotope Distribution (M+):

- M (Nominal,) : ~235 m/z (Relative Abundance: ~37.5%)
- M+2 (+) : ~237 m/z (Relative Abundance: ~50%)
- M+4 (

): ~239 m/z (Relative Abundance: ~12.5%)

Diagnostic Rule: A mass spectrum showing a 3:4:1 triplet pattern in the molecular ion cluster confirms the presence of one Br and one Cl atom.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Recommended due to solubility of the free acid).

Nucleus	Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)
H	13.5 - 14.0	Broad Singlet	1H	-COOH	Exchangeable
H	8.20 - 8.25	Doublet	1H	H3 (ortho to COOH)	
H	8.05 - 8.10	Doublet	1H	H4 (ortho to Cl)	
C	~164.5	Singlet	-	C=O (Acid)	-
C	~148.0	Singlet	-	C2 (Quaternary)	-
C	~142.5	Singlet	-	C6 (C-Br)	-
C	~139.0	Singlet	-	HC4	-
C	~132.0	Singlet	-	C5 (C-Cl)	-
C	~126.5	Singlet	-	HC3	-

> Note: Chemical shifts may vary slightly (

ppm) depending on concentration and water content in DMSO. H3 is typically more deshielded than H4 due to the anisotropy of the adjacent carbonyl group.

Infrared Spectroscopy (FT-IR)

- O-H Stretch: 2800–3200 cm

(Broad, carboxylic acid dimer).
- C=O Stretch: 1710–1730 cm

(Strong, aryl carboxylic acid).
- C=C/C=N Ring Stretch: 1550–1600 cm

.
- C-Cl / C-Br Stretch: 600–800 cm

(Fingerprint region).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to aggregation:

- Mass: Weigh 10–15 mg of **6-Bromo-5-chloropicolinic acid**.
- Solvent: Add 0.6 mL of DMSO-d

(99.9% D).
 - Why DMSO? Chloroform (CDCl

) often results in poor solubility for picolinic acids, leading to weak signals and broad peaks.
- Additives: If proton exchange broadening is observed (COOH peak missing), add 1 drop of D

O to exchange the acidic proton, or use a dry solvent to see the sharp peak.

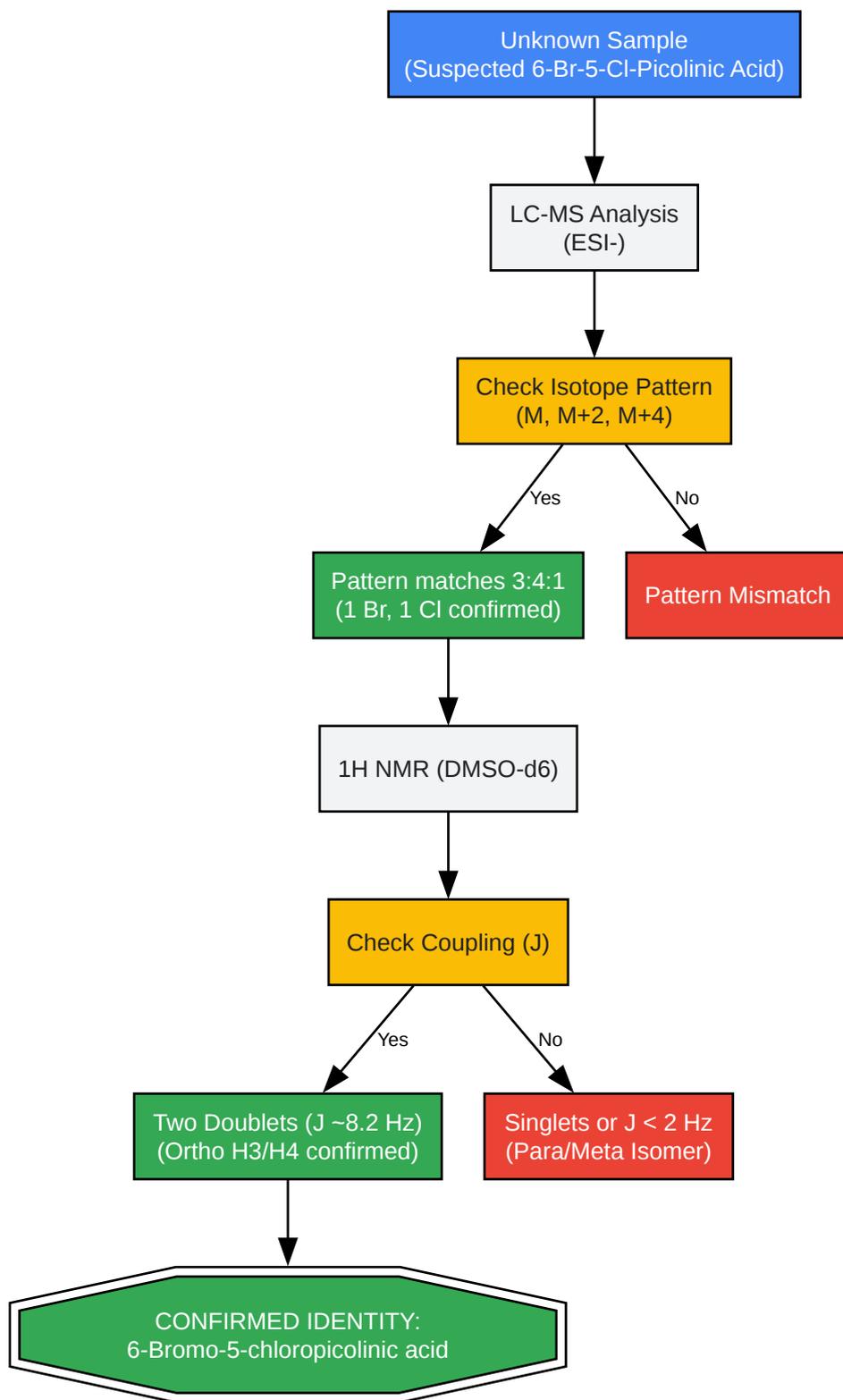
HPLC Purity Profiling

Regioisomers (e.g., 3-bromo-6-chloro) are common impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 270 nm (Pyridine absorption max).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of the molecule, distinguishing it from its isomers.

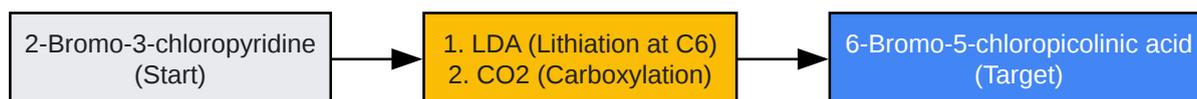


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Caption: Analytical decision tree for validating **6-Bromo-5-chloropicolinic acid** against regioisomers.

Synthesis Context (Causality of Structure)

Understanding the synthesis helps anticipate impurities. This molecule is typically accessible via Directed Ortho-Lithiation of 2-bromo-3-chloropyridine or oxidation of methyl-substituted precursors.



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Caption: Common synthetic route via lithiation of 2-bromo-3-chloropyridine.

References

- PubChem Compound Summary. (2025). **6-Bromo-5-chloropicolinic acid** (CID 53394628). National Center for Biotechnology Information. [Link](#)
- World Intellectual Property Organization. (2014). WO2014130608A1: Antidiabetic bicyclic compounds. (Describes the use of Methyl 6-bromo-5-chloropicolinate as an intermediate). [Link](#)
- Corteva Agriscience. (2018). US Patent 2018/0002298 A1: Process for the Preparation of 4-Amino-3-chloro-6-(substituted)-picolinates. (Provides general spectroscopic characterization methods for halopicolinic acids). [Link](#)
- Combi-Blocks. (2025). Product Data Sheet: QC-5855 (CAS 1214328-42-3). [Link](#)

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Sources

- 1. SAGECHEM/ 6-Bromo-5-chloropicolinic acid /Manufacturer in China, CasNo.1214328-42-3 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 2. PubChemLite - C6H3BrClNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. EnamineStore [enaminestore.com]
- 4. 6-Bromo-5-chloropicolinic acid, CasNo.1214328-42-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. [1214328-42-3], MFCD13185790, 6-Bromo-5-chloropicolinic acid [combi-blocks.com]
- 6. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 7. PubChemLite - 1214328-42-3 (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]
- 8. WO2014130608A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]
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